molecular formula C6H4ClF3N2O2S B12633590 (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride CAS No. 1196156-99-6

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride

Cat. No.: B12633590
CAS No.: 1196156-99-6
M. Wt: 260.62 g/mol
InChI Key: CEIFRPJVDSWEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H4ClF3N2O2S and a molecular weight of 260.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, along with a methanesulfonyl chloride functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Chemical Reactions Analysis

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability .

Comparison with Similar Compounds

(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Properties

CAS No.

1196156-99-6

Molecular Formula

C6H4ClF3N2O2S

Molecular Weight

260.62 g/mol

IUPAC Name

[5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride

InChI

InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2

InChI Key

CEIFRPJVDSWEFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.